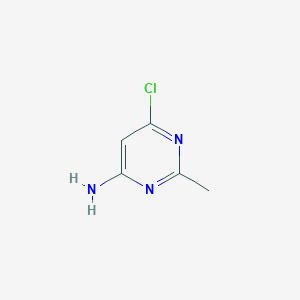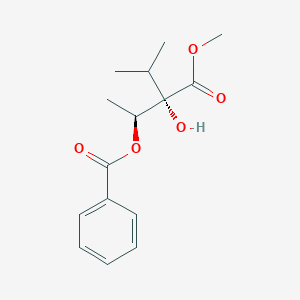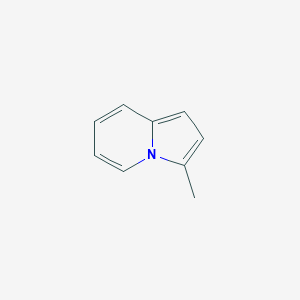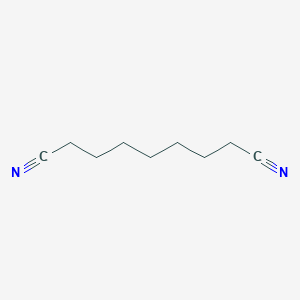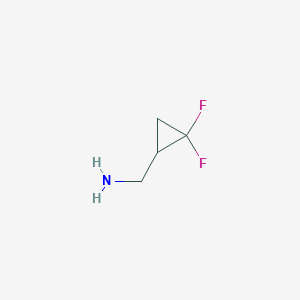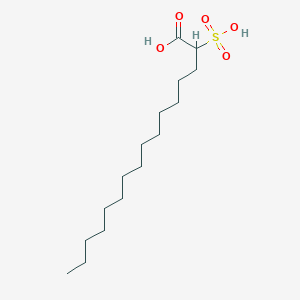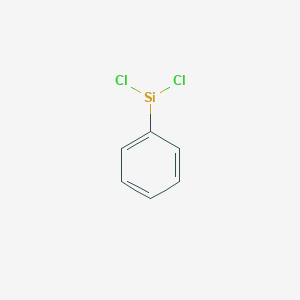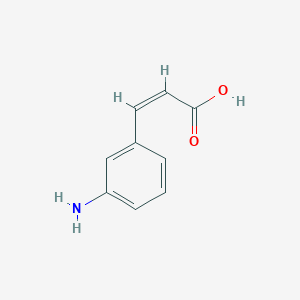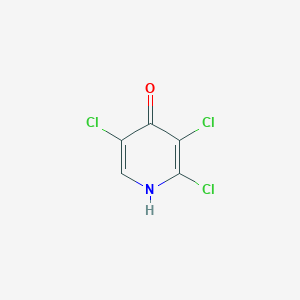
Strontium nitrate
Descripción general
Descripción
Strontium nitrate is an inorganic compound composed of the elements strontium, nitrogen, and oxygen with the formula Sr(NO3)2 . This colorless solid is used as a red colorant and oxidizer in pyrotechnics .
Synthesis Analysis
Strontium nitrate is typically generated by the reaction of nitric acid on strontium carbonate . The reaction is as follows: 2 HNO3 + SrCO3 → Sr(NO3)2 + H2O + CO2 .Molecular Structure Analysis
The molecular formula of strontium nitrate is Sr(NO3)2 . The crystal structure of strontium nitrate is cubic in its anhydrous form and monoclinic in its tetrahydrate form .Chemical Reactions Analysis
Strontium nitrate can react with ammonium nitrite to form strontium nitrite . It can also react with strontium carbonate to form strontium nitrate .Physical And Chemical Properties Analysis
Strontium nitrate appears as a white crystalline solid . It is soluble in water and ammonia, but insoluble in nitric acid . The molar mass of strontium nitrate is 211.63 g/mol for the anhydrous form and 283.69 g/mol for the tetrahydrate form . The melting point of the anhydrous form is 570°C, and it decomposes at 645°C .Aplicaciones Científicas De Investigación
Medicine and Dentistry
Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium . They are used in bone regeneration, growth stimulant, and have the ability to stimulate calcium signaling . Strontium nitrate also helps to block the tubules in dentin, reducing sensitivity to hot and cold .
Drug Delivery
Strontium nanoparticles are used in targeted drug delivery and can elicit a prolonged immune response, thus can act as a good immunotherapeutic agent . They are also used in efficient drug delivery and bioimaging .
Cancer Therapy
Strontium nanoparticles have been found to be effective in cancer therapy . They can be used in bioimaging and drug delivery for cancer treatment .
Environmental Management
Strontium-conjugated nanomaterials exhibit the antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are also used in environmental management, including wastewater management and toxic gas sensing properties .
Electronics
Strontium nanoparticles are used in electronics, particularly in the development of supercapacitor electrodes . They are utilized in chemosensors and electronic devices .
Agriculture
Strontium nanoparticles have applications in agriculture. They are used to enhance the efficacy of fertilizers and to control pests with a minimal dose .
Manufacturing
Strontium is used in the manufacture of ferrite magnets and ceramic magnets . It is also used in the production of alloys .
Bioimaging
Strontium nanoparticles are used in bioimaging, which is a key tool in medical diagnostics . They can be used for efficient drug delivery and bioimaging .
Safety And Hazards
Strontium nitrate is noncombustible but accelerates the burning of combustible materials . It may explode if large quantities are involved in a fire or the combustible material is finely divided . It may also explode under prolonged exposure to heat or fire . Toxic oxides of nitrogen are produced in fires . It is recommended to wear protective gloves, protective clothing, and eye protection when handling strontium nitrate .
Direcciones Futuras
The global strontium nitrate market is expected to reach an estimated $0.3 billion by 2030 with a CAGR of 4.8% from 2024 to 2030 . The major drivers for this market are increasing demand from the pyrotechnics industry, growing use in wastewater treatment, and increasing applications of distress flare as an essential piece of safety kit in marine, and defense .
Propiedades
IUPAC Name |
strontium;dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQXMRUPNDRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Sr, Sr(NO3)2 | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064924 | |
| Record name | Strontium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium nitrate appears as a white crystalline solid. Noncombustible but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in pyrotechnics, in medicine, and to make other chemicals., Dry Powder; NKRA, White solid; [Merck Index] White odorless crystalline solid; [MSDSonline] | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1193 °F at 760 mmHg (USCG, 1999), 645 °C | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
70.9 g/100 ml water at 18 °C, 100 g/100 ml water at 100 °C, 401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C, Slightly sol in alcohol or acetone., 0.012 g/100 ml absolute alcohol | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.98 (USCG, 1999) - Denser than water; will sink, 2.99 g/cu-cm | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
PRINCIPAL ... PROPERTIES OF NITRATES ARE THEIR ABILITY TO OXIDIZE HEME IRON TO THE FERRIC STATE TO PRODUCE METHEMOGLOBINEMIA & TO CAUSE VASODILATION. /NITRATES/ | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Strontium nitrate | |
Color/Form |
WHITE GRANULES OR POWDER, Colorless cubic crystals | |
CAS RN |
10042-76-9 | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDG873AQZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1058 °F (USCG, 1999), 570 °C | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Q & A
Q1: What is the molecular formula and weight of strontium nitrate?
A1: The molecular formula of strontium nitrate is Sr(NO3)2, and its molecular weight is 211.63 g/mol.
Q2: What spectroscopic techniques are used to characterize strontium nitrate?
A2: Researchers utilize various spectroscopic methods to analyze strontium nitrate, including:* X-ray diffraction (XRD): XRD helps determine the crystal structure and phase identification of strontium nitrate. []* Infrared spectroscopy (IR): IR spectroscopy identifies functional groups and analyzes the bonding characteristics of strontium nitrate. [, , ]* Raman spectroscopy: This technique provides complementary information to IR, further elucidating the vibrational modes and structural properties of strontium nitrate, even in aqueous solutions at high temperatures and pressures. []
Q3: What is the role of strontium nitrate in pyrotechnics?
A3: Strontium nitrate is a key ingredient in pyrotechnics, responsible for imparting the vibrant red color to fireworks and flares. [, , , ]
Q4: How does strontium nitrate contribute to the performance of liquid crystal substrates?
A4: High-purity strontium nitrate is used in the production of liquid crystal substrates. Controlling its particle size and preventing caking (anti-blocking) is crucial for its application in this field. []
Q5: Can strontium nitrate be used to improve the properties of cement?
A5: Research suggests that treating cement paste with strontium nitrate solution can enhance its post-hardening strength and durability. This improvement is attributed to the formation of new types of hydrates, as observed through SEM, EDS, and XRD analyses. []
Q6: How does the hygroscopic nature of strontium nitrate impact its applications?
A6: Strontium nitrate is hygroscopic, meaning it readily absorbs moisture from the air. This property can negatively affect its performance in pyrotechnics, potentially reducing the ignition ratio of primers. To mitigate this, coatings like nitrated cellulose and fluororubber have been investigated. []
Q7: Does strontium nitrate exhibit any notable catalytic activity?
A7: While strontium nitrate itself is not typically used as a catalyst, it plays a crucial role in the synthesis of some catalytic materials. For instance, strontium nitrate serves as a precursor in the preparation of strontium titanate, a material with photocatalytic properties for water splitting. []
Q8: How is computational chemistry employed in strontium nitrate research?
A8: Ab initio DFT calculations are valuable tools in studying strontium nitrate, providing insights into its structural, elastic, mechanical, and thermodynamic properties. These calculations have been successfully employed to investigate the properties of BaxSr1-x(NO3)2, with results aligning well with experimental data. []
Q9: What safety precautions should be taken when handling strontium nitrate?
A9: Strontium nitrate is a strong oxidizer and should be handled with care. It should be stored away from flammable materials and should not be exposed to heat or open flames. Proper personal protective equipment, including gloves and eye protection, should always be worn.
Q10: Are there any environmental concerns associated with strontium nitrate?
A10: While strontium nitrate is not as toxic as some other heavy metals, its release into the environment should be minimized. It's important to handle and dispose of strontium nitrate responsibly, adhering to local regulations.
Q11: How is the strontium content in strontium nitrate determined?
A11: Several methods are used for determining the strontium content in strontium nitrate, including:* Traditional chemical analysis: This method, while accurate, can be time-consuming and involve complex procedures. []* Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF): EDXRF offers a faster and simpler alternative to traditional methods for determining strontium content, particularly suitable for applications like analyzing fireworks and firecrackers. []* Atomic absorption spectrometry (AAS): AAS is a sensitive technique for quantifying strontium in samples, although it may require dilution for samples with high strontium content. []
Q12: What are the common impurities found in strontium nitrate, and how are they removed?
A12: Barium is a common impurity in strontium nitrate. Purification methods, such as those described in patent [], utilize controlled crystallization and extraction techniques to obtain high-purity strontium nitrate with barium content below 150 ppm.
Q13: What is the historical significance of strontium nitrate in scientific research?
A13: Strontium nitrate has a rich history in scientific research, dating back to early studies on:* Golgi apparatus visualization: Modified Cajal's methods utilized strontium nitrate as a fixing reagent for demonstrating the Golgi apparatus in cells, showcasing its utility in early microscopy and cell biology. []* Radioactive isotope studies: The use of radioactive strontium isotopes, particularly strontium-85 (85Sr), in bone scans has provided valuable insights into bone metabolism and disease processes. Strontium nitrate, due to its solubility, was explored as a potential carrier for 85Sr in these applications. []
Q14: What are some examples of cross-disciplinary applications of strontium nitrate?
A14: Strontium nitrate finds applications across various scientific disciplines, including:
- Materials science: It serves as a precursor for synthesizing materials like strontium titanate, which has applications in electronics, sensors, and photocatalysis. [, ]
- Biomedical research: While strontium itself has been investigated for its potential effects on bone health, strontium nitrate research extends to understanding its interactions with biological molecules like glutathione, offering insights into its potential biocoordination chemistry and implications for biological systems. []
- Environmental science: The use of strontium isotopes in tracing environmental processes relies on the understanding of strontium nitrate's behavior in various environmental matrices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

